N-Oleoyl glutamine

GPR119 agonism enteroendocrine signaling cAMP assay

Sourced as the definitive PM20D1-regulated N-acyl amino acid, this C18:1-Gln compound uniquely combines mitochondrial uncoupling with TRPV1 antagonism, a dual mechanism not replicated by N-oleoyl glycine (CB1-mediated adipogenesis) or N-palmitoyl glutamine (C16:0-Gln; lacks TRPV1 activity). It achieves a 64% respiration increase at 50 μM in C2C12 myoblasts, unlike L-glutamine, which requires supraphysiological concentrations for a weaker effect. As a GPR119 agonist, it exhibits 130-fold higher potency (EC50 = 19 nM) than the endogenous ligand 2-oleoylglycerol, enabling physiologically relevant enteroendocrine signaling studies. Essential for PM20D1 enzyme assay validation.

Molecular Formula C23H42N2O4
Molecular Weight 410.6 g/mol
Cat. No. B15579129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oleoyl glutamine
Molecular FormulaC23H42N2O4
Molecular Weight410.6 g/mol
Structural Identifiers
InChIInChI=1S/C23H42N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)25-20(23(28)29)18-19-21(24)26/h9-10,20H,2-8,11-19H2,1H3,(H2,24,26)(H,25,27)(H,28,29)/b10-9-/t20-/m0/s1
InChIKeyZHVSXWCIYWYBQP-QJRAZLAKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Oleoyl Glutamine: Product Identity and Core Characteristics for Procurement Evaluation


N-Oleoyl glutamine (C18:1-Gln; CAS 247150-73-8) is an endogenous N-acyl amino acid (NAA) signaling lipid characterized by an oleoyl fatty acyl chain (C18:1) conjugated to the alpha-amino group of L-glutamine . It is both synthesized and hydrolyzed by the circulating enzyme peptidase M20 domain-containing 1 (PM20D1), which serves as a key regulator of NAA levels in vivo [1]. The compound has been identified as a key PM20D1-regulated NAA and functions as a dual-activity ligand with demonstrated mitochondrial uncoupling properties and antagonism of specific transient receptor potential (TRP) calcium channels [2]. Its molecular formula is C23H42N2O4 with a molecular weight of 410.59 g/mol, and it is supplied as a purified crystalline solid with solubility in DMF and DMSO (30 mg/mL) and ethanol (1 mg/mL) .

Why N-Oleoyl Glutamine Cannot Be Substituted with Generic N-Acyl Amino Acids or Free Glutamine


Within the N-acyl amino acid (NAA) family, both the fatty acyl chain length/saturation and the amino acid head group dictate distinct receptor interactions, enzymatic processing, and downstream biological effects. N-Oleoyl glutamine (C18:1-Gln) is uniquely regulated by PM20D1 and exhibits a dual mechanism—mitochondrial uncoupling plus TRPV1 antagonism—that is not replicated by structurally similar NAAs [1]. For instance, N-oleoyl glycine (same acyl chain, different head group) signals via CB1 receptors and promotes adipogenesis rather than uncoupling [2], while N-palmitoyl glutamine (C16:0-Gln; different acyl chain) shows exercise-associated mitochondrial biogenesis at nanomolar concentrations but lacks the TRPV1 antagonism and GPR119 agonism documented for C18:1-Gln [3]. Unmodified L-glutamine requires supraphysiological concentrations (≥500 µM) to induce any uncoupling effect, with respiratory efficiency dropping only to ~70% [4], whereas N-oleoyl glutamine achieves a 64% respiration increase at 50 µM via a targeted mechanism. These differences preclude generic interchangeability.

N-Oleoyl Glutamine: Quantitative Comparative Evidence for Scientific Selection


GPR119 Agonist Potency: N-Oleoyl Glutamine vs. Endogenous Ligand 2-Oleoylglycerol

N-Oleoyl glutamine exhibits potent GPR119 agonism with an EC50 of 19 nM in a cAMP reporter gene assay in human HEK293 cells [1], demonstrating approximately 130-fold higher potency compared to the endogenous GPR119 ligand 2-oleoylglycerol (EC50 = 2.5 μM) in COS-7 cells . This represents a significant potency advantage, though note the assays are cross-study comparable with different cell backgrounds. N-Oleoyl glutamine also shows a Ki of 37 nM for human GPR119 binding and an EC50 of 30 nM for β-arrestin recruitment in U2OS cells [2].

GPR119 agonism enteroendocrine signaling cAMP assay

Mitochondrial Uncoupling Efficacy: N-Oleoyl Glutamine (50 μM) vs. Free Glutamine (500-5000 μM)

N-Oleoyl glutamine at 50 μM induces mitochondrial uncoupling in C2C12 cells, increasing respiration by 64% relative to control [1]. In contrast, unmodified L-glutamine requires 10- to 100-fold higher concentrations (500-5,000 μM) to produce any uncoupling effect, and even then only reduces respiratory chain efficiency from ~90% to ~70% in human myoblasts and myotubes [2]. The oleoyl modification therefore enables mitochondrial uncoupling at concentrations an order of magnitude lower and with a different functional outcome (respiration stimulation vs. efficiency reduction).

mitochondrial respiration uncoupling C2C12 myoblasts

TRPV1 Channel Antagonism: N-Oleoyl Glutamine Inhibition of Capsaicin-Induced Calcium Flux

N-Oleoyl glutamine inhibits capsaicin-induced calcium flux in HEK293A cells co-transfected with TRPV1 and RFP, demonstrating functional antagonism of this nociceptive ion channel [1]. The inhibition is observed at the same 50 μM concentration used for mitochondrial uncoupling studies . While specific IC50 values are not reported, this TRPV1 antagonism represents a second, mechanistically distinct activity not present in N-palmitoyl glutamine (C16:0-Gln) [2] or N-oleoyl glycine (C18:1-Gly) [3].

TRPV1 antagonism nociception calcium flux

In Vivo Antinociceptive Activity: N-Oleoyl Glutamine (100 mg/kg) vs. PM20D1-KO Phenotype

Systemic administration of N-oleoyl glutamine at 100 mg/kg (i.p.) significantly reduces acetic acid-induced abdominal constrictions and formalin-induced paw licking in mice, recapitulating the antinociceptive phenotype observed in PM20D1-KO animals [1]. This direct administration effect validates the compound as a key functional mediator of PM20D1-regulated NAA signaling in pain pathways. By contrast, N-oleoyl glycine (C18:1-Gly) does not reproduce this nociceptive phenotype in PM20D1-KO mice despite being another NAA [2].

antinociception pain behavior acetic acid writhing

Analytical QC and Storage Stability: N-Oleoyl Glutamine vs. Typical NAA Handling

Commercial N-oleoyl glutamine is supplied with H-NMR confirmation of structural identity and HPLC purity >98% . In lyophilized form, the compound is stable for 36 months when stored desiccated at -20°C [1]. Stock solutions should be prepared fresh and used within 1 month when stored at -20°C, with avoidance of repeated freeze-thaw cycles . These storage and handling parameters are consistent with best practices for N-acyl amino acids but provide product-specific benchmarks for procurement.

QC standard stability storage conditions

N-Oleoyl Glutamine: Evidence-Based Research and Industrial Application Scenarios


Enteroendocrine and Metabolic Signaling Research (GPR119 Agonism)

Use as a potent GPR119 agonist (EC50 = 19 nM) to investigate enteroendocrine hormone secretion (GLP-1, GIP) and insulinotropic signaling pathways [1]. Its 130-fold higher potency over the endogenous ligand 2-oleoylglycerol enables studies at lower, more physiologically relevant concentrations. Applicable in cell-based cAMP assays, β-arrestin recruitment screens, and in vivo metabolic phenotyping in rodent models.

Mitochondrial Bioenergetics and Uncoupling Protein Studies

Employ at 50 μM to induce mitochondrial uncoupling and increase respiration by 64% in C2C12 myoblasts and related cell models [2]. This provides a chemically defined, PM20D1-regulated tool for dissecting NAA-mediated control of energy expenditure and thermogenesis, distinct from classical uncouplers like FCCP or DNP.

TRPV1 Channel Pharmacology and Nociception Research

Apply as a TRPV1 antagonist to inhibit capsaicin-induced calcium flux in TRPV1-expressing cells . Combine with in vivo pain models (acetic acid writhing, formalin test) at 100 mg/kg i.p. to explore the PM20D1-NAA axis in nociceptive signaling [3]. The dual mitochondrial-TRPV1 activity makes it uniquely suited for investigating metabolic-pain crosstalk.

PM20D1 Enzyme Activity and NAA Signaling Pathway Studies

Utilize as a key substrate/product in PM20D1 enzyme assays to study the bidirectional synthase/hydrolase activities of this circulating enzyme [4]. Its identification as a key PM20D1-regulated NAA makes it essential for validating PM20D1 inhibitor screening campaigns and for quantifying PM20D1 activity in biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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